(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide
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Overview
Description
(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a methoxy group at the 5-position, two methyl groups at the 1- and 3-positions, and a methanesulfonamide group at the 4-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide typically involves the reaction of pyrazole derivatives with methanesulfonyl chloride. One common method includes the following steps:
Starting Materials: Pyrazole (1.634 g, 24 mmol) and cyanamide (1 g, 24 mmol) are dissolved in 1,4-dioxane (24 mL).
Reaction Conditions: The mixture is stirred under reflux with 4M-HCl (6 mL) dissolved in 1,4-dioxane for 1 hour.
Product Isolation: After completion of the reaction, the product is recrystallized in an ice water bath using diethyl ether.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A basic structure similar to (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide but without the methoxy and methanesulfonamide groups.
Methanesulfonamide: Contains the sulfonamide group but lacks the pyrazole ring.
1,3-Dimethylpyrazole: Similar structure but without the methoxy and methanesulfonamide groups.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H13N3O3S |
---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
(5-methoxy-1,3-dimethylpyrazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C7H13N3O3S/c1-5-6(4-14(8,11)12)7(13-3)10(2)9-5/h4H2,1-3H3,(H2,8,11,12) |
InChI Key |
JIQSMUOWLYSMHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CS(=O)(=O)N)OC)C |
Origin of Product |
United States |
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